4-(Methylthio)benzenesulfonyl chloride
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Overview
Description
“4-(Methylthio)benzenesulfonyl chloride” is a chemical compound that may be used in the preparation of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine . It appears as a yellow to salmon-pink crystalline powder .
Molecular Structure Analysis
The molecular formula of “4-(Methylthio)benzenesulfonyl chloride” is C7H7ClO2S2 . The InChI string representation of its structure isInChI=1S/C7H7ClO2S/c1-6-2-4-7 (5-3-6)11 (8,9)10/h2-5H,1H3
. Physical And Chemical Properties Analysis
“4-(Methylthio)benzenesulfonyl chloride” is a yellow to salmon-pink crystalline powder .Scientific Research Applications
Magnetic Co/C Hybrid ROMP-Derived Reagents
One notable application is in the development and application of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents. These reagents exhibit regeneration and utility in the methylation/alkylation of carboxylic acids, demonstrating efficient retrieval and potential for recycling, thereby contributing to sustainable chemical processes (S. Faisal et al., 2017).
Large-Scale Preparation for Drug Synthesis
Another application involves the large-scale preparation of derivatives like 2-(methanesulfonyl)benzenesulfonyl chloride, a key building block in synthesizing several drug candidates. This process highlights the role of 4-(Methylthio)benzenesulfonyl chloride derivatives in pharmaceutical manufacturing, offering an efficient and scalable method for producing complex molecules (H. Meckler & R. J. Herr, 2012).
Solid-Phase Synthesis Applications
In solid-phase synthesis, polymer-supported benzenesulfonyl chlorides prepared from 4-(Methylthio)benzenesulfonyl chloride have been used as key intermediates in various chemical transformations. This application underscores the compound's versatility in generating diverse privileged scaffolds, contributing to the development of new molecules for potential therapeutic applications (Veronika Fülöpová & M. Soural, 2015).
Ionic Liquid Media for Sulfonylation Reactions
Moreover, 4-(Methylthio)benzenesulfonyl chloride has been utilized in sulfonylation reactions in unconventional media, such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This method provides almost quantitative yields of diaryl sulfones under ambient conditions, illustrating the compound's effectiveness in facilitating reactions in novel solvents (S. Nara, J. Harjani, & M. Salunkhe, 2001).
Catalyst in Epoxy Resin Curing
Furthermore, derivatives of 4-(Methylthio)benzenesulfonyl chloride, such as N-benzenesulfonyl EMI, have been applied as latent curing agents in epoxy resin formulations. This demonstrates the compound's utility in enhancing material properties, such as thermal stability and mechanical strength, for industrial applications (Dingfeng Lei et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-methylsulfanylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCHKGQZUSPUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456641 |
Source
|
Record name | 4-(Methylthio)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)benzenesulfonyl chloride | |
CAS RN |
1129-25-5 |
Source
|
Record name | 4-(Methylthio)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulfanyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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